

# Methyl 5-bromopyrazine-2-carboxylate chemical properties

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## Compound of Interest

Compound Name: Methyl 5-bromopyrazine-2-carboxylate

Cat. No.: B1418297

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## Introduction to a Versatile Heterocyclic Building Block

**Methyl 5-bromopyrazine-2-carboxylate** is a key heterocyclic compound that serves as a fundamental building block for medicinal chemists and drug development professionals. Its structure, featuring a pyrazine core substituted with both a bromine atom and a methyl ester, offers two distinct points for chemical modification. This dual reactivity makes it an exceptionally valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The pyrazine ring itself is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and critical reactivity patterns of **Methyl 5-bromopyrazine-2-carboxylate**, offering field-proven insights for its effective utilization in research and development.

## Core Physicochemical and Safety Properties

A thorough understanding of a compound's physical and safety properties is the foundation of its effective and safe use in a laboratory setting. The key identifiers and properties for **Methyl 5-bromopyrazine-2-carboxylate** are summarized below.

### Table 1: Physicochemical and Safety Data

Property	Value	Source(s)
IUPAC Name	methyl 5-bromopyrazine-2-carboxylate	[2]
Synonyms	5-Bromo-pyrazine-2-carboxylic acid methyl ester	[3]
CAS Number	210037-58-4	[2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	217.02 g/mol	[2]
Appearance	White to light yellow solid	[4]
Purity	Typically ≥97%	[5]
GHS Hazard Statements	H315, H319, H335	[2]
Signal Word	Warning	[6]

## Safety & Handling: A Self-Validating Approach

As indicated by its GHS classifications, **Methyl 5-bromopyrazine-2-carboxylate** is an irritant. [2]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Causality Behind Handling Protocols: The crystalline, solid nature of this compound necessitates careful handling to avoid generating dust, which can be easily inhaled. The irritant properties demand the consistent use of personal protective equipment (PPE).

- Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to mitigate respiratory exposure.

- **Personal Protective Equipment (PPE):** Wear nitrile gloves, a lab coat, and chemical safety goggles. If weighing large quantities where dust is unavoidable, a respirator may be warranted.
- **Spill & Disposal:** In case of a spill, avoid dry sweeping. Gently cover with an inert absorbent material, collect in a sealed container, and dispose of as hazardous chemical waste according to local regulations.

## Synthesis and Purification Strategies

While a specific, peer-reviewed synthesis protocol for **Methyl 5-bromopyrazine-2-carboxylate** is not readily available in the literature, its structure suggests two primary, logical synthetic strategies: (A) esterification of a pre-existing acid or (B) introduction of the bromine onto a pre-existing ester via a Sandmeyer-type reaction.

### Strategy A: Esterification of 5-Bromopyrazine-2-carboxylic Acid

This is the most direct approach, involving the conversion of the corresponding carboxylic acid to its methyl ester. The choice of esterification method is critical and depends on the scale and available reagents.

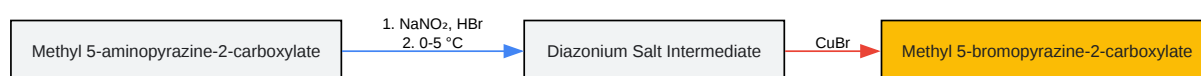
**Expertise & Experience:** Direct Fischer esterification (refluxing in methanol with a strong acid catalyst) can be effective but often requires harsh conditions and removal of water. For a more controlled, high-yield laboratory preparation, activation of the carboxylic acid is preferred. A common and reliable method involves conversion to an acid chloride followed by reaction with methanol.

- **Step 1: Activation.** To a solution of 5-bromopyrazine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere ( $N_2$  or Argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
- **Step 2: Acid Chloride Formation.** Cool the mixture to 0 °C in an ice bath. Add thionyl chloride ( $SOCl_2$ ) or oxalyl chloride ( $(COCl)_2$ ) (1.2-1.5 eq.) dropwise. Rationale: This reaction is often exothermic; slow addition at 0 °C prevents side reactions. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species.

- Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub> or CO and CO<sub>2</sub>).
- Step 4: Ester Formation. After confirming the formation of the acid chloride, cool the mixture back to 0 °C. Slowly add anhydrous methanol (2.0-3.0 eq.). Rationale: An excess of the alcohol drives the reaction to completion.
- Step 5: Work-up. Once the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Step 6: Purification. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

## Strategy B: Sandmeyer Reaction of Methyl 5-Aminopyrazine-2-carboxylate

The Sandmeyer reaction is a classic and powerful method for converting an aromatic amine into a halide via a diazonium salt intermediate.<sup>[7]</sup> This strategy would be advantageous if the starting amino-ester is more readily available than the bromo-acid.



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Caption: Proposed Sandmeyer reaction pathway.

- Step 1: Diazotization. Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess). Cool the solution to 0-5 °C in an ice/salt bath. Rationale: Diazonium salts are unstable at higher temperatures; maintaining a low temperature is critical for success.

- **Step 2: Nitrite Addition.** Prepare a solution of sodium nitrite ( $\text{NaNO}_2$ ) (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after addition is complete.
- **Step 3: Copper(I) Bromide Addition.** In a separate flask, add copper(I) bromide ( $\text{CuBr}$ ) (1.2 eq.) to the diazonium salt solution. Rationale:  $\text{Cu(I)}$  is the catalyst that facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism for bromine substitution and loss of  $\text{N}_2$  gas.<sup>[7]</sup>
- **Step 4: Decomposition.** Allow the reaction mixture to warm slowly to room temperature, then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
- **Step 5: Work-up and Purification.** Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over  $\text{Na}_2\text{SO}_4$ , concentrate, and purify as described in Protocol 3.1.1.

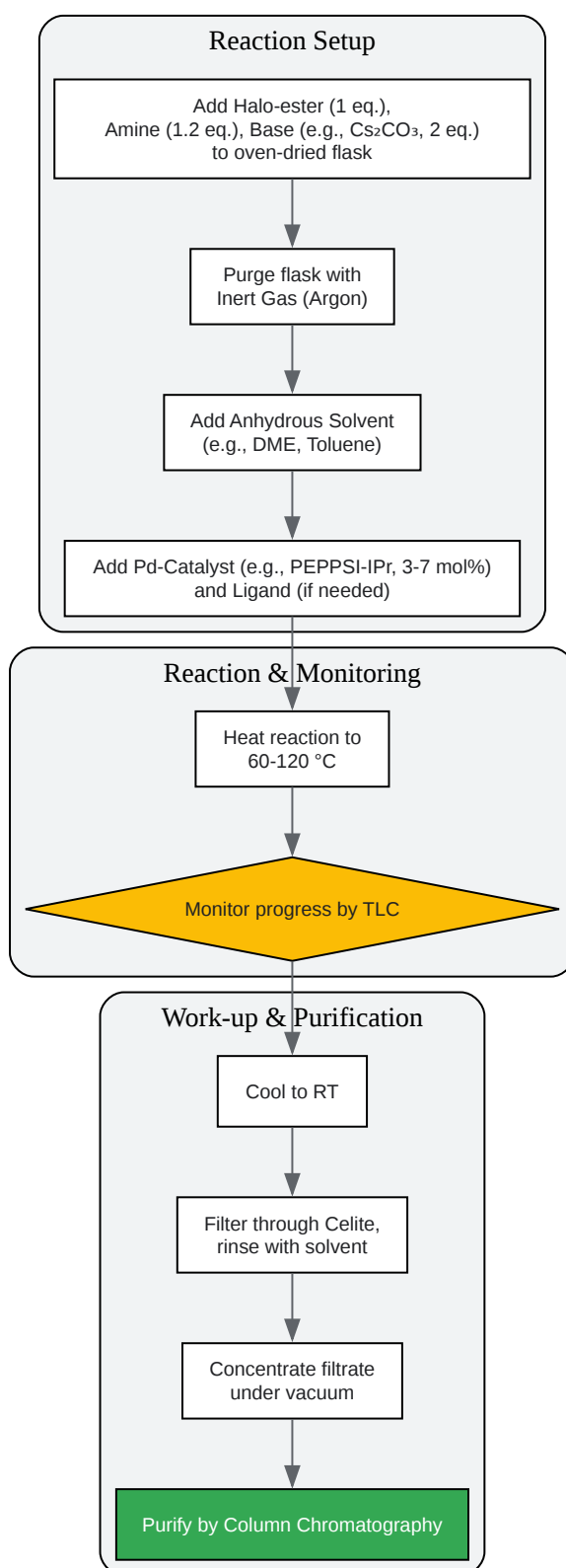
## Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 5-bromopyrazine-2-carboxylate** stems from the orthogonal reactivity of its two key functional groups. The C-Br bond is primed for metal-catalyzed cross-coupling reactions, while the ester can be readily converted into other functionalities like amides or hydrolyzed to the carboxylic acid.

## Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The Buchwald-Hartwig reaction, in particular, is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.

**Expertise & Experience:** The success of a Buchwald-Hartwig amination hinges on the precise combination of a palladium precursor, a specialized phosphine ligand, and a base. The ligand is not merely a spectator; it dictates the reactivity and stability of the catalytic species in the cycle. For electron-deficient heterocycles like pyrazines, bulky, electron-rich phosphine ligands are often required to promote the challenging reductive elimination step.



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Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.

This general protocol, adapted from methodologies applied to similar heterocyclic halo-esters, demonstrates a self-validating system where the reaction's progress is actively monitored by TLC before proceeding to the work-up stage.[8]

## Reactions of the Ester Group

The methyl ester provides a handle for further derivatization, most commonly through hydrolysis or amidation.

- **Hydrolysis:** Treatment with a base like lithium hydroxide (LiOH) in an aqueous medium efficiently saponifies the ester to the corresponding carboxylate salt. Subsequent acidification yields 5-bromopyrazine-2-carboxylic acid. This is a critical transformation as the carboxylic acid can participate in a different set of coupling reactions (e.g., amide bond formation). Using LiOH is often preferred over NaOH or KOH for halo-pyrazines, as it can sometimes minimize the risk of nucleophilic aromatic substitution of the halide.
- **Amidation:** The ester can be converted directly to an amide by heating with an amine (aminolysis), though this often requires harsh conditions. A more reliable method involves first hydrolyzing the ester to the acid, followed by a standard peptide coupling reaction using reagents like DCC/DMAP or HATU.

## Applications in Drug Discovery

**Methyl 5-bromopyrazine-2-carboxylate** is not an end product but a crucial intermediate. Its value lies in its ability to act as a scaffold for building more complex molecules with potential biological activity. Research has demonstrated that pyrazine derivatives are valuable in the development of novel therapeutic agents.[1]

- **Enzyme Inhibitors:** The pyrazine core can be elaborated into structures that target specific enzymes. For example, derivatives have been synthesized and studied for their activity as alkaline phosphatase inhibitors.
- **Antibacterial Agents:** The scaffold has been used to generate novel N-phenylpyrazine-2-carboxamide derivatives that show promising antibacterial activity against extensively drug-resistant (XDR) strains of *S. Typhi*.

- Kinase Inhibitors: The related pyrimidine-based structures have been used to develop potent inhibitors of protein kinase CK2, which are implicated in cancer, demonstrating the utility of such halogenated heterocycles in oncology research.[8]

The ability to use the bromine for cross-coupling allows for the systematic exploration of chemical space around the pyrazine core (Structure-Activity Relationship studies), while the ester provides a reliable anchor point for attaching other fragments, making this compound a powerful tool in the drug discovery pipeline.

## Conclusion

**Methyl 5-bromopyrazine-2-carboxylate** is a high-value synthetic intermediate characterized by its robust and versatile reactivity. The presence of two distinct and orthogonally reactive functional groups—the C-Br bond and the methyl ester—provides researchers with a strategic platform for constructing complex molecular architectures. A deep understanding of its properties, synthetic access, and reactivity patterns, particularly in palladium-catalyzed cross-coupling, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

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